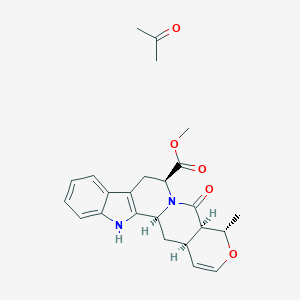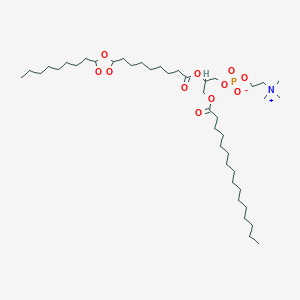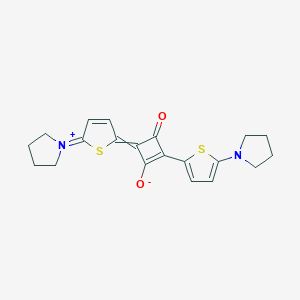
(Z)-hexacos-18-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-hexacos-18-enoic acid, also known as cerotic acid, is a long-chain saturated fatty acid that is naturally present in various animal and plant sources. It has drawn attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, food science, and materials science.
Mechanism of Action
The mechanism of action of (Z)-hexacos-18-enoic acid is not fully understood. However, it is believed to exert its biological activities through various mechanisms such as inhibition of protein synthesis, induction of apoptosis, and modulation of signaling pathways.
Biochemical and Physiological Effects:
(Z)-hexacos-18-enoic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various microorganisms such as Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Advantages and Limitations for Lab Experiments
The advantages of using (Z)-hexacos-18-enoic acid in lab experiments include its availability, low cost, and natural origin. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on (Z)-hexacos-18-enoic acid. One direction is to explore its potential as a natural preservative in food products. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for industrial applications.
In conclusion, (Z)-hexacos-18-enoic acid is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its applications.
Synthesis Methods
(Z)-hexacos-18-enoic acid can be synthesized through various methods, including chemical synthesis, microbial fermentation, and extraction from natural sources. Chemical synthesis involves the reaction of hexacosanoic acid with a reducing agent such as lithium aluminum hydride or sodium borohydride. Microbial fermentation involves the use of microorganisms such as Candida tropicalis or Yarrowia lipolytica to produce (Z)-hexacos-18-enoic acid from glucose or other carbon sources. Extraction from natural sources involves the isolation of (Z)-hexacos-18-enoic acid from animal or plant tissues using various techniques such as chromatography or solvent extraction.
Scientific Research Applications
(Z)-hexacos-18-enoic acid has been studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities. In food science, it has been used as a natural preservative due to its antimicrobial properties. In materials science, it has been used as a building block for the synthesis of various materials such as surfactants and polymers.
properties
CAS RN |
128065-63-4 |
|---|---|
Product Name |
(Z)-hexacos-18-enoic acid |
Molecular Formula |
C26H50O2 |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
(Z)-hexacos-18-enoic acid |
InChI |
InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h8-9H,2-7,10-25H2,1H3,(H,27,28)/b9-8- |
InChI Key |
CQRBYMVSSMZBEU-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCC/C=C\CCCCCCCCCCCCCCCCC(=O)O |
SMILES |
CCCCCCCC=CCCCCCCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCC=CCCCCCCCCCCCCCCCCC(=O)O |
synonyms |
18-hexacosenoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)











